![molecular formula C24H17N3O3 B11103825 4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11103825.png)
4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound featuring a unique structure that combines a benzodioxole moiety with a diphenyl-substituted dihydropyrrolo-pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Dihydropyrrolo-Pyrazolone Core: This step involves the condensation of appropriate hydrazines with diketones or ketoesters, followed by cyclization.
Coupling of the Benzodioxole and Dihydropyrrolo-Pyrazolone Units: The final step involves the coupling of the benzodioxole moiety with the dihydropyrrolo-pyrazolone core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: shares structural similarities with other benzodioxole-containing compounds, such as:
Uniqueness
What sets this compound apart is its combination of the benzodioxole moiety with a diphenyl-substituted dihydropyrrolo-pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C24H17N3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H17N3O3/c28-24-22-20(21(25-26-22)15-7-3-1-4-8-15)23(27(24)17-9-5-2-6-10-17)16-11-12-18-19(13-16)30-14-29-18/h1-13,23H,14H2,(H,25,26) |
InChI Key |
BVYIYNXVXUZVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C(=O)N3C5=CC=CC=C5)NN=C4C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


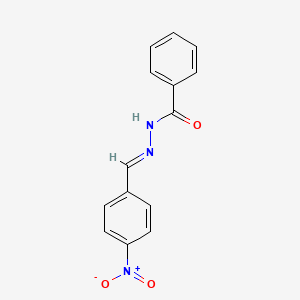
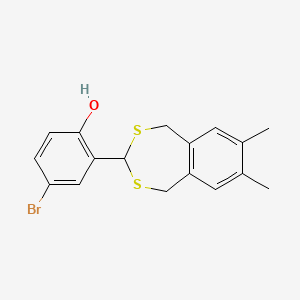
amino}-4-oxobutanoic acid](/img/structure/B11103756.png)

![N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11103760.png)
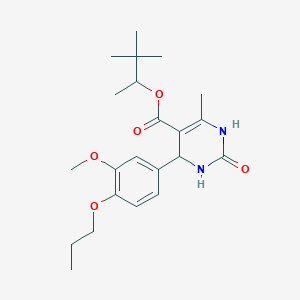
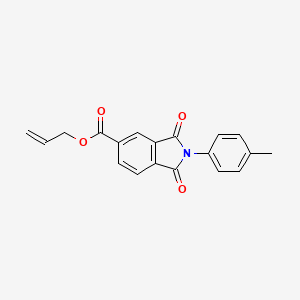
![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)
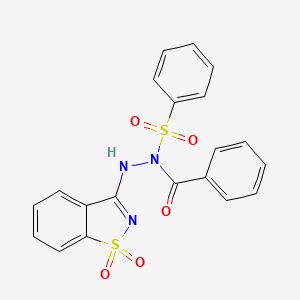
![3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11103784.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11103789.png)

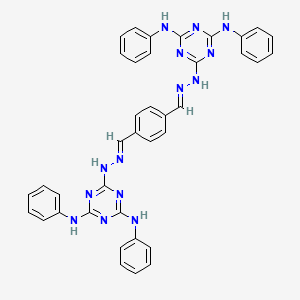
![1,3-dioxo-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11103795.png)
